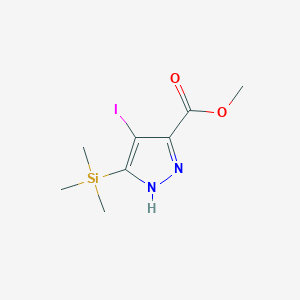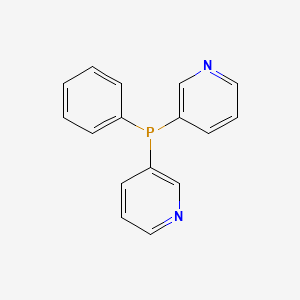
3,3'-(Phenylphosphanediyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(3-pyridyl)phenylphosphine is an organophosphorus compound characterized by the presence of two pyridyl groups and one phenyl group attached to a phosphorus atom. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical reactions and applications due to their unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Di(3-pyridyl)phenylphosphine can be synthesized through several methods, including:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine compound.
From Metallated Phosphines: This approach uses metallated phosphines as intermediates, which are then reacted with appropriate reagents to yield the final product.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds, leading to the formation of the phosphine product.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to their corresponding phosphines using various reducing agents.
Industrial Production Methods: Industrial production of di(3-pyridyl)phenylphosphine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
化学反応の分析
Types of Reactions: Di(3-pyridyl)phenylphosphine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: Di(3-pyridyl)phenylphosphine can participate in substitution reactions, where one of its groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride and hydrogen gas are used for reduction reactions.
Substitution Reagents: Various electrophiles and nucleophiles can be used in substitution reactions to modify the structure of di(3-pyridyl)phenylphosphine.
Major Products:
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
科学的研究の応用
Di(3-pyridyl)phenylphosphine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of di(3-pyridyl)phenylphosphine involves its ability to act as a ligand, forming complexes with metal ions and other molecules. This interaction can influence various molecular targets and pathways, leading to changes in chemical reactivity and biological activity . The compound’s unique structure allows it to participate in a variety of reactions, making it a versatile tool in both research and industrial applications .
類似化合物との比較
Diphenylphosphine: An organophosphorus compound with two phenyl groups attached to phosphorus.
Tri(3-pyridyl)phosphine: A compound with three pyridyl groups attached to phosphorus.
Diphenyl(3-pyridyl)phosphine: A compound with two phenyl groups and one pyridyl group attached to phosphorus.
Uniqueness: Di(3-pyridyl)phenylphosphine is unique due to its combination of pyridyl and phenyl groups, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic and coordination chemistry applications .
特性
CAS番号 |
164080-49-3 |
|---|---|
分子式 |
C16H13N2P |
分子量 |
264.26 g/mol |
IUPAC名 |
phenyl(dipyridin-3-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-2-6-14(7-3-1)19(15-8-4-10-17-12-15)16-9-5-11-18-13-16/h1-13H |
InChIキー |
GRSPUPFBTUPOMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CN=CC=C2)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
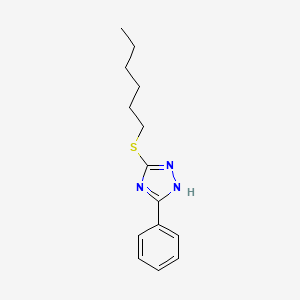
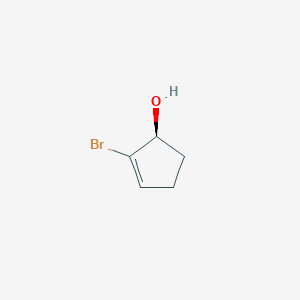
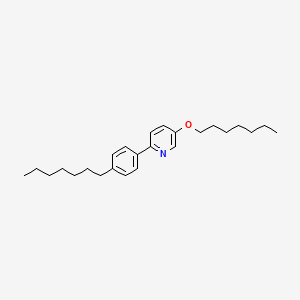

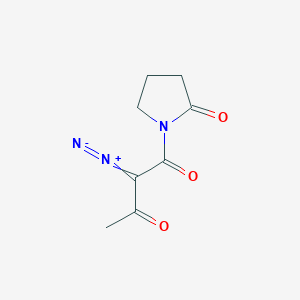
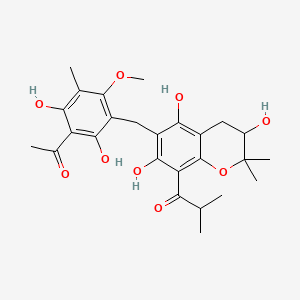
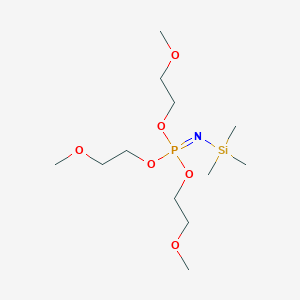
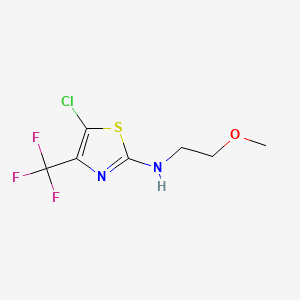

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
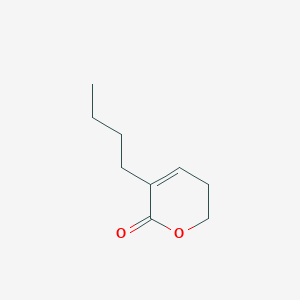
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)
